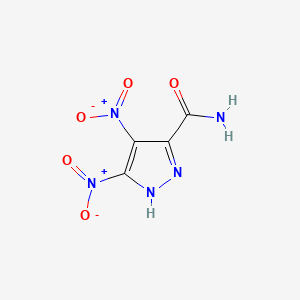

3,4-dinitro-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3N5O5 |

|---|---|

Molecular Weight |

201.10 g/mol |

IUPAC Name |

4,5-dinitro-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C4H3N5O5/c5-3(10)1-2(8(11)12)4(7-6-1)9(13)14/h(H2,5,10)(H,6,7) |

InChI Key |

ICNGKBNFRODBHR-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NN=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dinitro 1h Pyrazole 5 Carboxamide and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Dinitropyrazole-Carboxamide Core

A retrosynthetic analysis of 3,4-dinitro-1H-pyrazole-5-carboxamide reveals several potential synthetic pathways. The primary disconnections involve the formation of the carboxamide group and the introduction of the two nitro groups.

The most logical retrosynthetic disconnection is the amide bond, leading back to 3,4-dinitro-1H-pyrazole-5-carboxylic acid. This carboxylic acid is a key intermediate. Further disconnection of the nitro groups from this intermediate suggests a pyrazole-5-carboxylic acid as a plausible starting material.

Another strategic disconnection involves breaking the C-N bonds of the pyrazole (B372694) ring itself. This approach, however, is generally more complex for substituted pyrazoles and is less commonly employed than the functionalization of a pre-formed pyrazole ring.

Therefore, the key synthons and potential starting materials are:

3,4-Dinitro-1H-pyrazole-5-carboxylic acid: This is the immediate precursor to the target molecule. Its availability is a crucial factor in the synthetic strategy.

1H-Pyrazole-5-carboxylic acid (or its ester): This represents a fundamental starting point, which would require subsequent nitration.

3,4-Dinitropyrazole (3,4-DNP): While functionalizing the C5 position of this deactivated ring would be challenging, it remains a theoretical possibility.

Substituted acylic precursors: These could be used to construct the pyrazole ring with the desired substituents already in place or in a precursor form.

Two primary synthetic strategies can be envisioned for this compound: a linear pathway and a convergent pathway.

Linear Pathway: A linear synthesis would commence with a simple pyrazole derivative, such as 1H-pyrazole-5-carboxylic acid. This would be followed by a sequence of reactions, likely two nitration steps and a final amidation step. The challenge in this approach lies in controlling the regioselectivity of the nitration and ensuring the stability of the intermediates.

Convergent Pathway: A convergent approach is less obvious for this specific molecule. It might involve the synthesis of a dinitrated precursor that is then cyclized to form the pyrazole ring with the carboxamide group already present. However, the synthesis of such acyclic, highly nitrated precursors can be hazardous and low-yielding.

Given the available information and common synthetic practices for pyrazoles, a linear pathway starting from a C5-functionalized pyrazole is the more strategically sound and likely successful approach.

Advanced Nitration Strategies for Pyrazole Systems

The introduction of two nitro groups onto the pyrazole ring is a critical part of the synthesis. The electron-deficient nature of the pyrazole ring, especially when substituted with an electron-withdrawing group like a carboxamide, requires potent nitrating agents and carefully controlled conditions.

The direct nitration of pyrazole itself is a well-established process. A common method involves a two-step sequence: N-nitration followed by thermal rearrangement to yield 3-nitropyrazole, which can then be further nitrated to 3,4-dinitropyrazole. mdpi.comresearchgate.net

The nitrating agents typically employed for these transformations are mixtures of strong acids, such as:

Nitric acid and sulfuric acid (mixed acid)

Nitric acid and acetic anhydride (B1165640)

The conditions for these reactions, including temperature and reaction time, are crucial for achieving good yields and minimizing side reactions.

Table 1: Nitration Conditions for Pyrazole Derivatives

| Starting Material | Nitrating Agent | Conditions | Product | Reference |

| Pyrazole | HNO₃/Acetic Anhydride | - | N-Nitropyrazole | researchgate.net |

| N-Nitropyrazole | Heat | Thermal Rearrangement | 3-Nitropyrazole | researchgate.net |

| 3-Nitropyrazole | HNO₃/H₂SO₄ | 55-60°C, 1h | 3,4-Dinitropyrazole | mdpi.com |

The regioselectivity of pyrazole nitration is influenced by the directing effects of the substituents on the ring. The pyrazole ring itself is susceptible to electrophilic attack. When a deactivating group, such as a carboxylic acid or carboxamide, is present at the C5 position, it will direct incoming electrophiles to the C3 and C4 positions.

The first nitration of 1H-pyrazole-5-carboxylic acid is expected to occur at the C3 position due to the directing effect of the C5-carboxyl group. The second nitration would then proceed at the C4 position, facilitated by the presence of the first nitro group. The control of reaction conditions, such as the strength of the nitrating agent and the temperature, is paramount to achieve the desired dinitration without decomposition of the starting material or intermediates.

The most plausible synthetic route to this compound would involve the following steps:

Synthesis of 1H-Pyrazole-5-carboxylic acid: This can be achieved through various methods, including the reaction of a 2,4-diketocarboxylic ester with hydrazine (B178648). google.com

Nitration to 3-Nitro-1H-pyrazole-5-carboxylic acid: The first nitration is expected to occur at the C3 position.

Nitration to 3,4-Dinitro-1H-pyrazole-5-carboxylic acid: The second nitration would then take place at the C4 position.

Conversion to this compound: The final step would be the amidation of the carboxylic acid, for instance, via the corresponding acyl chloride.

This proposed pathway is supported by the commercial availability of 3,4-dinitro-1H-pyrazole-5-carboxylic acid, which strongly indicates the viability of steps 1 through 3. The final amidation is a standard organic transformation.

Green Chemistry Approaches in Nitration Reactions

Traditional nitration methods for heterocyclic compounds often involve the use of strong acids like concentrated nitric acid and sulfuric acid, which can lead to environmental concerns. In recent years, green chemistry principles have been applied to develop more environmentally benign nitration procedures for pyrazole derivatives. These approaches focus on using safer reagents, milder reaction conditions, and minimizing waste generation.

One such approach involves the use of solid acid catalysts or alternative nitrating agents. For instance, montmorillonite (B579905) K-10 impregnated with bismuth nitrate (B79036) has been utilized for the nitration of pyrazoles, offering a more environmentally friendly alternative to traditional methods. nih.gov Another green strategy employs oxone as the nitrating agent in an aqueous medium, which is a safer and more sustainable solvent. nih.gov The use of dinitrogen pentoxide (N₂O₅) has also been explored as a milder nitrating agent for five-membered heterocycles. uni-kiel.de

These greener nitration methods often provide high yields and selectivity while reducing the environmental impact associated with conventional nitrating mixtures. The application of such methods to pyrazole-5-carboxamide or its precursors could offer a more sustainable route to this compound.

A comparative table of traditional versus greener nitrating agents is presented below:

| Nitrating Agent/System | Advantages | Disadvantages |

| Traditional | ||

| HNO₃/H₂SO₄ | High reactivity, effective for deactivating rings | Harsh conditions, corrosive, significant acid waste |

| HNO₃/Acetic Anhydride | Can be effective for some substrates | Potential for runaway reactions, formation of acetyl nitrate |

| Green Alternatives | ||

| Bismuth nitrate on Montmorillonite K-10 | Milder conditions, reusable catalyst | May require specific substrate activation |

| Oxone in Water | Safe, environmentally benign solvent | May have limited applicability for highly deactivated rings |

| Dinitrogen Pentoxide (N₂O₅) | Milder than mixed acids | Can be unstable and requires careful handling |

Amidation Reactions and Carboxamide Moiety Introduction

The introduction of the carboxamide group is a crucial step in the synthesis of the target molecule. This is typically achieved through the amidation of a corresponding carboxylic acid precursor, such as 3,4-dinitro-1H-pyrazole-5-carboxylic acid.

The formation of an amide bond from a carboxylic acid and an amine is a common transformation in organic synthesis. For pyrazole carboxylic acids, the general strategy involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine or ammonia (B1221849). This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester.

For example, pyrazole-3-carboxylic acid chlorides can be reacted with various amines in the presence of a base to yield the corresponding amides. ciac.jl.cn This method is effective but requires the initial conversion of the carboxylic acid to the acid chloride, often using reagents like thionyl chloride or oxalyl chloride.

A more direct and widely used method for amide bond formation involves the use of coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Commonly Used Coupling Reagents for Amide Synthesis:

| Coupling Reagent Class | Examples | Additives Often Used | Key Features |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Widely used, cost-effective. Byproducts can sometimes be difficult to remove. |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | DIPEA (N,N-Diisopropylethylamine) | High coupling efficiency, less racemization for chiral substrates. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU | DIPEA | Fast reaction times, high yields, suitable for sterically hindered substrates. |

The choice of coupling reagent and reaction conditions (solvent, temperature, and base) is critical for achieving high yields and purity, especially when dealing with electronically deactivated substrates like dinitropyrazoles. Optimization of these parameters is often necessary for each specific substrate combination. For instance, the use of HATU in the presence of DIPEA in a solvent like DMF or acetonitrile (B52724) at room temperature is a common starting point for challenging amide couplings. uni-kiel.deresearchgate.net

One-Pot and Multicomponent Reaction Strategies for Pyrazole Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without the isolation of intermediates. These strategies are highly valuable for the construction of complex heterocyclic scaffolds like substituted pyrazoles.

The most fundamental approach to pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.commdpi.com This reaction forms the core of many one-pot and multicomponent strategies for preparing functionalized pyrazoles. By choosing appropriately substituted starting materials, various functional groups can be introduced at different positions of the pyrazole ring.

For the synthesis of pyrazole-5-carboxamide precursors, a common strategy involves the cyclocondensation of a β-ketoester with hydrazine. This can lead to the formation of a pyrazolone (B3327878) intermediate which can be further functionalized. For example, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) can yield 3-methyl-1H-pyrazol-5(4H)-one, a versatile precursor for further elaboration. mdpi.com

Tandem and cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially in a single pot, often triggered by a single event. While a direct one-pot synthesis of this compound is not prominently described in the literature, the principles of tandem reactions can be applied to streamline the synthesis.

A hypothetical tandem approach could involve the initial formation of a functionalized pyrazole ring through a multicomponent reaction, followed by in-situ nitration. For instance, a three-component reaction of an aldehyde, a β-ketoester, and hydrazine could yield a polysubstituted pyrazole. beilstein-journals.orgrsc.org Subsequent treatment of the reaction mixture with a suitable nitrating agent could potentially lead to the desired dinitro-substituted product, although controlling the regioselectivity of the nitration in a complex mixture would be a significant challenge.

Another potential tandem strategy could involve a cross-coupling reaction to form a substituted enol triflate, which then undergoes an electrocyclization with a diazoacetate to form the pyrazole ring. nih.gov While complex, such strategies highlight the ongoing efforts to develop more efficient and elegant routes to highly functionalized heterocyclic compounds.

Optimization of Synthetic Pathways and Yield Enhancement Methodologies

Optimizing the synthesis of complex nitrogen-heterocycles like this compound requires a multi-faceted approach. Key areas of focus include the use of catalysts to improve reaction efficiency, the careful selection of solvents and reaction parameters to control selectivity, and the implementation of modern process intensification techniques to enhance safety and scalability.

The synthesis of the pyrazole ring, a foundational step for the target molecule, can be significantly enhanced through catalysis. While classical methods often rely on the condensation of hydrazines with 1,3-dicarbonyl compounds under harsh conditions, modern catalytic approaches offer milder and more efficient alternatives. rsc.orgmdpi.com

Transition metal catalysts, including those based on palladium, copper, rhodium, and nickel, are widely employed for constructing N-heterocycles. researchgate.netmdpi.comorganic-chemistry.org These catalysts facilitate key bond-forming reactions such as C-N and C-C cross-couplings, cyclizations, and cycloadditions. mdpi.combeilstein-journals.org For instance, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a route to highly substituted pyrazoles under mild conditions. organic-chemistry.org Similarly, copper-catalyzed multicomponent reactions can be used to assemble the pyrazole core from simple starting materials in a one-pot fashion. beilstein-journals.org

Lewis acids and Brønsted acids also play a vital role. Scandium(III) triflate has been used as a catalyst in solvent-less microwave-assisted syntheses of functionalized pyrazoles. mdpi.com In the context of nitration, a critical step for installing the energetic nitro groups, Lewis acids such as Cu(OTf)₂, Yb(OTf)₃, and In(OTf)₃ can activate nitrating agents, allowing for the reaction to proceed under milder conditions than traditional mixed-acid nitrations. acs.orgnih.gov The use of solid acid catalysts or supported metal catalysts is also a growing area of interest, aligning with the principles of green chemistry by enabling easier catalyst recovery and reuse. researchgate.netmdpi.comnih.gov

Table 1: Examples of Catalytic Systems in Pyrazole Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Rhodium Complexes | Addition-Cyclization of Hydrazines and Alkynes | Mild reaction conditions, high substitution tolerance. | organic-chemistry.org |

| Copper Triflate/bmim | Cyclocondensation/Oxidation | In situ oxidation to pyrazole, use of ionic liquid. | nih.gov |

| Silver(I) Triflate (AgOTf) | Reaction of Ynones with Hydrazines | Highly regioselective, rapid reaction at room temperature. | mdpi.com |

| Yb(OTf)₃ / Cu(OTf)₂ | Aromatic Nitration with N-Nitropyrazoles | Catalytic activation of a mild nitrating agent for electron-rich arenes. | acs.orgnih.gov |

| Nano-ZnO | Condensation of Hydrazine with β-Ketoesters | Green catalyst, excellent yields, short reaction times. | nih.gov |

The regioselectivity of electrophilic substitution on the pyrazole ring is highly dependent on reaction conditions, particularly the solvent and the nature of the reacting species. The synthesis of the 3,4-dinitropyrazole precursor is a prime example where such optimization is critical. Nitration of 1-phenylpyrazole, for instance, can be directed to either the pyrazole ring or the phenyl ring by simply changing the reaction medium. cdnsciencepub.comcdnsciencepub.com

In less acidic media, such as nitric acid in acetic anhydride, electrophilic attack occurs selectively at the 4-position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.com However, in strongly acidic media like mixed sulfuric and nitric acids, the pyrazole ring becomes protonated. This protonation deactivates the heterocyclic ring towards electrophilic attack, leading to nitration on the phenyl substituent instead. cdnsciencepub.com This principle is fundamental for controlling the dinitration of the pyrazole core. The synthesis of 3,4-dinitropyrazole (3,4-DNP) from 3-nitropyrazole requires forcing conditions (e.g., fuming HNO₃/H₂SO₄), and the choice of solvent and acid concentration can influence the yield and the formation of isomeric byproducts like 3,5-dinitropyrazole. acs.orgsemanticscholar.org

Solvent choice also impacts reaction rates and outcomes in cycloaddition reactions used to form the pyrazole ring. For example, the use of polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can facilitate the 1,3-dipolar cycloaddition of diazo compounds with alkynes. rsc.org Furthermore, the development of N-nitropyrazoles as transfer nitrating agents has shown that solvent can mediate nitrating ability; studies using different solvent conditions have demonstrated the ability to tune the regioselectivity of nitration on aromatic substrates. acs.org

Table 2: Influence of Reaction Conditions on the Nitration of 1-Phenylpyrazole

| Nitrating Agent/Medium | Predominant Product | Rationale | Reference |

|---|---|---|---|

| HNO₃ / Acetic Anhydride | 4-Nitro-1-phenylpyrazole | Reaction proceeds on the neutral pyrazole; the 4-position is most activated. | cdnsciencepub.comcdnsciencepub.com |

| HNO₃ / H₂SO₄ (Mixed Acid) | 1-(p-Nitrophenyl)pyrazole | Pyrazole ring is protonated and deactivated; substitution occurs on the phenyl ring. | cdnsciencepub.comcdnsciencepub.com |

Given that polynitrated azoles are energetic materials, safety and control are paramount during synthesis. Process intensification, particularly the use of continuous flow chemistry, offers significant advantages over traditional batch processing for such hazardous reactions. europa.euresearchgate.net

Flow reactors provide superior heat and mass transfer, allowing for highly exothermic reactions like nitrations to be conducted safely and with precise temperature control. researchgate.netacs.org The small reactor volume at any given time minimizes the quantity of hazardous material present, drastically reducing the risk of thermal runaway. europa.eu This technology has been successfully applied to the synthesis of various energetic materials, demonstrating its potential to improve safety, reproducibility, and efficiency. researchgate.net Transposing batch nitration methods, such as those used to prepare 3,4-dinitropyrazole, to a continuous flow setup can allow for safer operation at laboratory scale and provides a direct pathway for future scale-up. acs.org

In addition to flow chemistry, microwave-assisted synthesis is another process intensification technique that can accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter timeframes. mdpi.commdpi.com Microwave irradiation has been effectively used for the synthesis of various pyrazole derivatives, including multicomponent reactions to build the heterocyclic core. mdpi.comnih.gov Such methods are valuable for rapid library synthesis and optimization studies at the laboratory scale.

Chiral Synthesis and Stereochemical Control in Analogue Preparation (if applicable)

While this compound itself is achiral, the development of chiral analogues is a relevant area of synthetic exploration, as stereochemistry often plays a critical role in the properties of bioactive molecules. Methodologies for the stereocontrolled synthesis of pyrazole derivatives are therefore of significant interest.

A key challenge is the preparation of N-substituted chiral pyrazoles, as direct alkylation of an unsymmetrical pyrazole can lead to a mixture of regioisomers. uniovi.es Recent strategies have overcome this by employing cascade reactions that proceed with high stereochemical retention. One such method involves the reaction between terminal alkynes and α-chiral tosylhydrazones. rsc.orguniovi.es This process proceeds through a 1,3-dipolar cycloaddition followed by a stereoretentive mdpi.comnumberanalytics.com-sigmatropic rearrangement, successfully transferring the chiral information from the tosylhydrazone to the final N-substituted pyrazole product with high enantiomeric excess. uniovi.es This approach avoids the regioselectivity issues inherent in direct alkylation and provides access to structurally diverse chiral pyrazoles that would be difficult to prepare otherwise. uniovi.es While not directly applied to the title compound, this methodology provides a clear and powerful strategy for the future preparation of its chiral analogues.

Advanced Reaction Mechanisms and Reactivity Studies of 3,4 Dinitro 1h Pyrazole 5 Carboxamide

Mechanistic Elucidation of Formation Pathways

The synthesis of 3,4-dinitro-1H-pyrazole-5-carboxamide is a multi-step process that involves the construction of the pyrazole (B372694) ring, followed by nitration and functional group manipulation. While a definitive, step-by-step mechanistic study for this exact molecule is not extensively documented in publicly available literature, the pathway can be elucidated by examining the well-established reactions for the formation of substituted nitropyrazoles and pyrazole carboxamides.

A plausible synthetic route likely commences with a pyrazole-5-carboxamide precursor, which is then subjected to nitration. Alternatively, the synthesis could proceed via the amidation of a 3,4-dinitropyrazole-5-carboxylic acid derivative. The former approach, involving the nitration of a pre-functionalized pyrazole, is a common strategy in the synthesis of such compounds.

The nitration of the pyrazole ring is a classic electrophilic aromatic substitution reaction. The pyrazole nucleus is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The reaction proceeds through a sigma complex (also known as a Wheland intermediate), where the nitronium ion attacks the electron-rich positions of the pyrazole ring. The subsequent loss of a proton restores the aromaticity of the ring, yielding the nitro-substituted pyrazole. The introduction of two nitro groups onto the pyrazole ring at positions 3 and 4 suggests a sequential nitration process, with the directing effects of the existing substituents on the ring playing a crucial role in determining the regioselectivity of the second nitration step.

Kinetic Studies of Key Synthetic Steps

The rate of nitration of the pyrazole ring is dependent on several factors, including the concentration of the nitrating agent, the reaction temperature, and the electronic nature of the substituents already present on the pyrazole ring. The carboxamide group at the 5-position is an electron-withdrawing group, which would deactivate the pyrazole ring towards electrophilic attack, thus requiring forcing conditions for dinitration.

| Reaction Step | General Kinetic Parameters | Influencing Factors |

| N-Nitration of Pyrazole | Typically fast | Concentration of nitrating agent, temperature |

| Thermal Rearrangement of N-Nitropyrazole | First-order kinetics | Temperature, solvent polarity |

| C-Nitration of Pyrazole Ring | Dependent on substrate reactivity | Concentration of nitrating agent, temperature, electronic nature of substituents |

| Amidation of Pyrazole-5-carboxylic acid | Varies with method | Activating agent, temperature, nature of amine |

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for a thorough understanding of the reaction mechanism. In the synthesis of this compound, several key intermediates can be postulated.

During the nitration of the pyrazole ring, the formation of a sigma complex (Wheland intermediate) is a critical step. This cationic intermediate is resonance-stabilized, with the positive charge delocalized over the pyrazole ring. Spectroscopic techniques such as NMR could potentially be used to observe these transient species under specific conditions, such as at low temperatures.

If the synthesis proceeds through the amidation of 3,4-dinitropyrazole-5-carboxylic acid, an acyl chloride or a mixed anhydride (B1165640) intermediate would be formed upon treatment of the carboxylic acid with an activating agent like thionyl chloride or a carbodiimide. These activated intermediates are highly reactive towards nucleophilic attack by ammonia (B1221849) or an amine to form the final carboxamide product. These intermediates are generally not isolated but are generated in situ.

| Plausible Intermediate | Formation Step | Key Structural Feature | Method of Characterization |

| N-Nitropyrazole-5-carboxamide | Initial nitration of pyrazole-5-carboxamide | Nitro group on a ring nitrogen | NMR, IR Spectroscopy |

| Sigma Complex (Wheland Intermediate) | Electrophilic attack by NO₂⁺ | sp³-hybridized carbon in the pyrazole ring | Low-temperature NMR |

| 3,4-Dinitropyrazole-5-carboxylic acid | Hydrolysis of a corresponding ester or nitrile | Carboxylic acid group at C5 | Titration, IR, NMR Spectroscopy |

| 3,4-Dinitropyrazole-5-carbonyl chloride | Activation of the carboxylic acid | Acyl chloride group at C5 | IR Spectroscopy (C=O stretch) |

Analysis of Transition States in Chemical Transformations

The analysis of transition states provides a deeper understanding of the energy barriers and the stereoelectronic requirements of a reaction. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling the transition states of chemical reactions.

For the nitration of the pyrazole ring, the transition state would involve the partial formation of a new C-N bond between the pyrazole ring and the incoming nitronium ion, and the partial breaking of the aromatic π-system. The geometry of this transition state would resemble the sigma complex.

In the thermal rearrangement of a potential N-nitropyrazole intermediate, the transition state is proposed to be a cyclic structure where the nitro group is migrating from the nitrogen to the carbon atom. This researchgate.netresearchgate.net sigmatropic shift would have a highly ordered, cyclic transition state.

For the amidation of a carboxylic acid precursor, the transition state of the nucleophilic attack of ammonia on the activated carbonyl group would involve a tetrahedral arrangement around the carbonyl carbon. The stability of this transition state would be influenced by the nature of the leaving group on the carbonyl carbon and the nucleophilicity of the amine.

Nucleophilic and Electrophilic Reactivity of the Dinitropyrazole Ring System

The presence of two strongly electron-withdrawing nitro groups and a carboxamide group significantly influences the electronic properties and reactivity of the pyrazole ring in this compound. These substituents render the pyrazole ring electron-deficient, which has profound implications for its reactivity towards both nucleophiles and electrophiles.

Reactivity at the Nitrogen Atoms of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) bearing a hydrogen atom and a pyridine-like nitrogen (N2). The acidity of the N-H proton at the N1 position is significantly increased due to the electron-withdrawing effect of the two nitro groups and the carboxamide group. This makes the compound susceptible to deprotonation by bases to form a pyrazolate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to yield N1-substituted derivatives.

The pyridine-like nitrogen (N2) possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. However, the strong electron-withdrawing nature of the nitro groups reduces its basicity and nucleophilicity compared to unsubstituted pyrazole. Protonation or electrophilic attack at this position is generally less favorable than at the N1 anion.

Reactivity at the Carbon Backbone of the Pyrazole Ring

The carbon backbone of the this compound ring is highly electron-deficient. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atoms bearing the nitro groups. The nitro groups are excellent leaving groups, and their departure is facilitated by the stabilization of the resulting anionic intermediate (Meisenheimer complex) by the remaining electron-withdrawing groups.

Studies on related dinitropyrazoles have shown that the position of nucleophilic attack can be regioselective. For instance, in 1-amino-3,4-dinitropyrazole, nucleophilic substitution with S-nucleophiles occurs regioselectively at the C3 position. The regioselectivity of such reactions in this compound would be influenced by the electronic and steric effects of the carboxamide group at the C5 position.

Conversely, the electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution. The strong deactivating effect of the two nitro groups and the carboxamide group makes further electrophilic attack on the carbon backbone extremely difficult and would require very harsh reaction conditions.

| Position | Reactivity towards Nucleophiles | Reactivity towards Electrophiles | Controlling Factors |

| N1-H | Acidic, readily deprotonated | - | Electron-withdrawing effect of substituents |

| N2 | Weakly basic and nucleophilic | Low reactivity | Electron-withdrawing effect of substituents |

| C3-NO₂ | Susceptible to SNAr | Highly deactivated | Stabilization of Meisenheimer complex |

| C4-NO₂ | Susceptible to SNAr | Highly deactivated | Stabilization of Meisenheimer complex |

| C5-CONH₂ | - | Highly deactivated | Electron-withdrawing nature of the group |

Influence of Nitro and Carboxamide Groups on Ring Reactivity and Selectivity

The chemical behavior of the pyrazole ring in this compound is profoundly influenced by the cumulative electron-withdrawing effects of its substituents: two nitro groups (-NO₂) at positions 3 and 4, and a carboxamide group (-CONH₂) at position 5. These groups significantly decrease the electron density of the pyrazole ring, which has major implications for its reactivity and the selectivity of its reactions. mdpi.com

The pyrazole ring itself is an aromatic heterocycle. mdpi.com However, the strong inductive and resonance electron-withdrawing nature of the two nitro groups and the carboxamide group deactivates the ring toward electrophilic aromatic substitution. Conversely, this pronounced electron deficiency makes the pyrazole core highly susceptible to nucleophilic attack. mdpi.comnih.gov The nitro group, in particular, is one of the most powerful electron-withdrawing functional groups and is known to activate aromatic and heteroaromatic scaffolds for nucleophilic reactions. nih.gov

The positions of the substituents are critical in directing the regioselectivity of nucleophilic reactions. The C-5 position, already occupied by the carboxamide group, and the C-3 and C-4 positions, bearing nitro groups, are the primary sites of influence. Nucleophilic attack is generally favored at positions ortho and para to the nitro groups. organic-chemistry.org In this molecule, the pyrazole ring is highly activated, making it a candidate for reactions like nucleophilic substitution of a nitro group, particularly the one at the C-4 position, which is a known reaction pathway for compounds like 3,4,5-trinitropyrazole. researchgate.net The combined electronic effects determine the most electrophilic carbon atom on the ring, which becomes the primary target for incoming nucleophiles.

| Functional Group | Position | Electronic Effect | Impact on Pyrazole Ring Reactivity |

|---|---|---|---|

| Nitro (NO₂) | C-3 | Strongly electron-withdrawing (-I, -M) | Strongly deactivates the ring for electrophilic substitution; Strongly activates for nucleophilic attack. |

| Nitro (NO₂) | C-4 | Strongly electron-withdrawing (-I, -M) | Strongly deactivates the ring for electrophilic substitution; Strongly activates for nucleophilic attack. Can act as a leaving group in nucleophilic aromatic substitution. researchgate.net |

| Carboxamide (CONH₂) | C-5 | Electron-withdrawing (-I, -M) | Contributes to the overall electron deficiency of the ring, enhancing susceptibility to nucleophiles. |

Vicarious Nucleophilic Substitution (VNS) Methodologies

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a typical leaving group like a halogen. wikipedia.org This reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems, such as those bearing multiple nitro groups. organic-chemistry.orgwikipedia.org The pyrazole ring in this compound is an excellent candidate for VNS due to its highly electrophilic nature.

The general mechanism of VNS involves the attack of a carbanion, which contains a leaving group (Y) on the carbon atom, at an electron-deficient position on the aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of HY to restore aromaticity. organic-chemistry.orgkuleuven.be

For this compound, the only available position for VNS is the N-1 position, assuming the reaction targets a C-H bond, which is absent in this substituted ring. However, VNS methodologies have been expanded to include direct amination by replacing a C-H bond. For instance, the C-H amination of 3,5-dinitropyrazole to produce 4-amino-3,5-dinitro-1H-pyrazole has been successfully achieved using reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide. researchgate.net This demonstrates that the highly activated dinitropyrazole system is amenable to VNS-type reactions. Given the structure of this compound, VNS is not directly applicable to the carbon framework as there are no C-H bonds to substitute. However, the principles of activating the ring for nucleophilic attack remain relevant for other substitution reactions.

Functional Group Transformations and Derivatization Strategies

Chemical Modifications and Reductions of Nitro Groups

The nitro groups on the this compound scaffold are key sites for chemical modification, particularly through reduction. The reduction of nitro groups on aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis. The electrochemical reduction of nitroazoles is known to proceed via a four-electron process, typically yielding hydroxylamine (B1172632) derivatives. researchgate.net These hydroxylamines can be unstable and may undergo further reactions, such as rearrangements or condensation. researchgate.net

Selective reduction of one nitro group in the presence of another is a significant challenge and generally depends on the specific reagents and reaction conditions employed, as well as the electronic environment of each nitro group. In polynitro compounds, achieving partial reduction to yield nitro-amino or nitro-hydroxylamino derivatives can provide valuable intermediates for further synthesis. The relative positions of the nitro groups and the carboxamide moiety would influence the regioselectivity of such a reduction.

Reactions Involving the Carboxamide Moiety (e.g., hydrolysis, N-alkylation, N-acylation)

The carboxamide group at the C-5 position offers a versatile handle for derivatization. ontosight.ai Pyrazole carboxamides are a well-studied class of compounds, and their synthesis often involves the reaction of a pyrazole carbonyl chloride with an appropriate amine. nih.govwisdomlib.org This suggests that the carboxamide in the title compound could potentially be synthesized from a corresponding carboxylic acid or acid chloride.

Key reactions involving the carboxamide moiety include:

Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 3,4-dinitro-1H-pyrazole-5-carboxylic acid. This transformation would provide a different key intermediate for further derivatization.

N-alkylation and N-acylation: The amide nitrogen has protons that can be substituted. Reaction with alkyl halides or acyl chlorides, typically in the presence of a base, can lead to N-substituted derivatives. acs.org These reactions allow for the introduction of a wide variety of functional groups, modifying the compound's properties.

Dehydration: Treatment with a dehydrating agent could convert the carboxamide into a nitrile (3,4-dinitro-1H-pyrazole-5-carbonitrile), another important functional group for organic synthesis.

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Hydrolysis | Acid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH) | 3,4-dinitro-1H-pyrazole-5-carboxylic acid |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-alkyl-3,4-dinitro-1H-pyrazole-5-carboxamide |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-acyl-3,4-dinitro-1H-pyrazole-5-carboxamide |

| Dehydration | Dehydrating agent (e.g., P₂O₅, SOCl₂) | 3,4-dinitro-1H-pyrazole-5-carbonitrile |

Ring Modification and Rearrangement Studies

The pyrazole ring, especially when highly substituted with functional groups like nitro groups, can undergo rearrangement reactions under specific conditions, such as thermal or photochemical stimulation. acs.org For example, N-nitropyrazoles are known to undergo thermal rearrangement to form C-nitropyrazoles. researchgate.netacs.org While this compound is a C-nitrated pyrazole, other complex transformations are possible.

Research on other substituted pyrazoles has shown that the formation of a transient nitrene moiety can initiate a cascade of reactions, including ring-opening and recyclization, leading to formal C-H functionalization and reduction of the nitrene group without external reagents. nih.govnih.gov Such complex pathways highlight the potential for unusual reactivity in highly energetic and functionalized pyrazole systems. However, these rearrangements are highly specific to the starting material and reaction conditions and may not be a common pathway for the title compound under typical synthetic transformations.

Investigating the Impact of Positional Isomerism on Chemical Reactivity

The chemical reactivity of dinitropyrazole carboxamides is highly dependent on the specific arrangement of the substituents on the pyrazole ring. Comparing this compound with its positional isomers, such as a hypothetical 3,5-dinitro-1H-pyrazole-4-carboxamide, reveals significant differences in expected chemical behavior. nih.gov

In 3,4,5-trinitropyrazole, the nitro group at the C-4 position is susceptible to nucleophilic substitution. researchgate.net This suggests that in the 3,4-dinitro isomer, the C-4 nitro group is likely the most reactive site for such substitutions. In a 3,5-dinitro isomer, both nitro groups are adjacent to the N-1 and N-2 atoms of the ring, altering the electronic distribution. Studies on N-phenylcarboxamide isomers have shown that the relative positions of substituents can significantly impact biological activity by affecting how the molecule binds to target enzymes, a principle that stems from differences in electronic and steric properties. nih.gov

A comparative study of dinitropyrazole isomers (1,3-DNP, 1,4-DNP, and 3,4-DNP) revealed significant differences in their thermal stability and decomposition mechanisms. bohrium.com The isomers with an N-nitro group (1,3- and 1,4-DNP) were found to decompose via an N→C nitro group migration, whereas the C-nitrated isomer (3,4-DNP) was assumed to decompose via elimination of the nitro group. bohrium.com This illustrates how the position of the nitro group fundamentally alters the molecule's stability and primary decomposition pathway. Extending this to this compound, its stability and reactivity profile will be distinct from other isomers due to the specific electronic and steric interactions between the adjacent nitro groups and the carboxamide group.

| Isomer | Key Structural Feature | Expected Impact on Reactivity/Properties |

|---|---|---|

| This compound | Adjacent C-3 and C-4 nitro groups. | High activation for nucleophilic attack; potential for substitution of the C-4 nitro group. Unique thermal decomposition pathway compared to N-nitro isomers. bohrium.com |

| 3,5-dinitro-1H-pyrazole-4-carboxamide (Hypothetical) | Nitro groups at C-3 and C-5, flanking the carboxamide. | Symmetrical electronic influence from nitro groups on the C-4 position. Reactivity at C-4 would be different, and nucleophilic substitution of a nitro group might be less facile than in the 3,4-isomer. researchgate.net |

| 1,4-dinitro-1H-pyrazole-5-carboxamide (Hypothetical) | One N-nitro and one C-nitro group. | Expected to be less thermally stable than the C,C-dinitro isomer. Decomposition likely initiated by N-NO₂ bond cleavage or rearrangement. bohrium.com |

Pathways of Degradation and Transformation Under Defined Chemical Conditions

The chemical reactivity and degradation of this compound are primarily dictated by the electrophilic nature of the dinitropyrazole ring and the presence of the carboxamide functional group. While specific kinetic and mechanistic studies on this particular molecule are not extensively detailed in the available scientific literature, plausible degradation and transformation pathways can be projected based on the established reactivity of analogous dinitropyrazole systems and the fundamental principles of organic chemistry. The principal transformation routes under defined chemical environments are anticipated to include nucleophilic substitution on the pyrazole ring and hydrolysis of the carboxamide group.

Nucleophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring in this compound is rendered significantly electron-deficient by the presence of two potent electron-withdrawing nitro groups. This characteristic makes the aromatic system susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the nitro groups. The regiochemistry of such substitutions on dinitropyrazole derivatives is known to be influenced by the position of other substituents on the ring.

For instance, studies on N-substituted 3,4-dinitropyrazoles have demonstrated that nucleophilic attack preferentially occurs at the C-3 position. Conversely, research on 1-methyl-3,5-dinitropyrazole-4-carboxamide has shown that the nitro group at the C-5 position is the site of nucleophilic substitution. Based on these precedents, it is reasonable to infer that this compound could undergo nucleophilic substitution at either the C-3 or C-4 position, with the specific outcome being dependent on the nature of the attacking nucleophile and the reaction conditions employed.

| Nucleophile | Potential Reaction Products | General Reaction Conditions |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | 3-hydroxy-4-nitro-1H-pyrazole-5-carboxamide or 4-hydroxy-3-nitro-1H-pyrazole-5-carboxamide | Aqueous basic media |

| Alkoxide (RO⁻) | 3-alkoxy-4-nitro-1H-pyrazole-5-carboxamide or 4-alkoxy-3-nitro-1H-pyrazole-5-carboxamide | Anhydrous alcohol in the presence of a base |

| Amine (RNH₂) | 3-(alkylamino)-4-nitro-1H-pyrazole-5-carboxamide or 4-(alkylamino)-3-nitro-1H-pyrazole-5-carboxamide | Amine as solvent or in a polar aprotic solvent |

Hydrolysis of the Carboxamide Functional Group

The carboxamide moiety at the C-5 position of the pyrazole ring is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. This transformation would lead to the corresponding carboxylic acid, 3,4-dinitro-1H-pyrazole-5-carboxylic acid, and ammonia.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of an ammonium (B1175870) ion result in the formation of the carboxylic acid.

In a basic medium, the hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating an amide anion, which is subsequently protonated by the solvent to yield ammonia and the carboxylate salt. Acidic workup would then furnish the final carboxylic acid product.

| Reaction Condition | Typical Reagents | Primary Organic Product | Byproduct |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | 3,4-dinitro-1H-pyrazole-5-carboxylic acid | Ammonium salt (e.g., NH₄Cl) |

| Basic Hydrolysis | Aqueous base (e.g., NaOH), followed by acidification | 3,4-dinitro-1H-pyrazole-5-carboxylic acid | Ammonia (NH₃) |

Potential Subsequent Transformations

The initial product of hydrolysis, 3,4-dinitro-1H-pyrazole-5-carboxylic acid, could potentially undergo further degradation under more forcing conditions. One such possibility is decarboxylation, which involves the loss of carbon dioxide. The feasibility of this reaction would be contingent on the thermal stability of the carboxylic acid and the stability of the potential carbanionic intermediate formed upon CO₂ elimination. Additionally, while less common under typical chemical degradation conditions, ring-opening reactions of the pyrazole nucleus could occur in the presence of strong oxidizing or reducing agents, or under high-energy conditions.

It is crucial to note that the degradation pathways outlined above are predictive and are based on the known chemical behavior of structurally related compounds. Rigorous experimental investigation is required to definitively establish the specific degradation and transformation pathways of this compound under various defined chemical conditions.

Theoretical and Computational Chemistry Approaches to 3,4 Dinitro 1h Pyrazole 5 Carboxamide

Quantum Chemical Methods for Molecular Structure and Electronic Analysis

Quantum chemical methods are fundamental to understanding the geometric and electronic nature of 3,4-dinitro-1H-pyrazole-5-carboxamide. By solving approximations of the Schrödinger equation, these techniques can predict various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic energy levels.

Density Functional Theory (DFT) is a widely used computational method for studying pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netiaea.orgnih.gov For a molecule like this compound, DFT is employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The B3LYP hybrid functional is a common choice for such calculations, often paired with a suitable basis set like 6-31G(d,p) or def2-TZVP. nih.govresearchgate.net Studies on related nitropyrazoles have shown that theoretically optimized geometrical parameters using DFT are often in good agreement with experimental values derived from techniques like X-ray diffraction. nih.govresearchgate.net For instance, in a DFT study of 3,4-dinitropyrazole (34DNP), a closely related structure, optimization confirmed that orbital interactions and planarity are key to the molecule's stability. researchgate.net The optimization of this compound would similarly reveal the spatial orientation of the nitro (-NO₂) and carboxamide (-CONH₂) groups relative to the pyrazole ring, which is crucial for understanding its chemical behavior.

Table 1: Representative DFT Functionals and Their Common Applications for Pyrazole Derivatives This table is generated based on methodologies reported for similar compounds in the provided sources.

| Functional | Type | Common Applications |

|---|---|---|

| B3LYP | Hybrid GGA | Geometry Optimization, Electronic Properties (HOMO-LUMO), Vibrational Frequencies. researchgate.netresearchgate.netnih.gov |

| MP2 | Ab Initio | High-accuracy energy calculations, study of reaction mechanisms. researchgate.net |

| wB97XD | Range-separated Hybrid | Includes dispersion corrections, suitable for non-covalent interactions. |

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are utilized. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not adequately account for electron correlation.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), are employed to incorporate electron correlation effects, providing more precise results for energy and molecular properties. researchgate.net While computationally more intensive than DFT, these methods are valuable for benchmarking results and investigating complex phenomena like reaction mechanisms. For example, quantum chemical studies on the nucleophilic substitution reactions in 1-methyl-3,4,5-trinitropyrazole have utilized the MP2 method to understand the reaction pathways. researchgate.net Such high-accuracy calculations for this compound could provide definitive insights into its stability and reactivity.

The choice of a basis set is critical in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G**, are frequently used for organic molecules like pyrazole derivatives. researchgate.netnih.govnih.gov The inclusion of polarization functions (e.g., 'd' and 'p') allows for more flexibility in describing the shape of electron clouds, which is important for molecules with polar bonds, such as the C-NO₂ and C=O bonds in the target compound. Diffuse functions (e.g., '+') are added for calculations involving anions or excited states where electrons are more loosely bound.

A larger basis set generally yields more accurate results but at a significantly higher computational cost. Therefore, a balance must be struck between the desired accuracy and available computational resources. For a molecule of the size of this compound, a basis set like 6-31G(d) often provides a reasonable compromise for geometry optimization, while a larger set like 6-311++G** might be used for single-point energy calculations to refine the electronic properties. nih.govnih.gov

Electronic Structure and Bonding Characteristics Investigations

Understanding the electronic landscape of this compound is key to predicting its reactivity, kinetic stability, and potential applications. Computational methods provide detailed information about the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For pyrazole derivatives, the spatial distribution of these orbitals is also informative. Typically, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient regions. In the case of this compound, the electron-withdrawing nitro groups would be expected to significantly influence the energy and distribution of the LUMO. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for a Pyrazole Derivative This table presents typical data based on computational studies of related pyrazole compounds, such as those found in the provided sources, to illustrate the concepts.

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.92 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.gov |

| ELUMO | -2.50 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov |

The distribution of electron density in a molecule dictates its electrostatic properties. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the van der Waals surface of a molecule. nih.gov These maps are color-coded to indicate different regions of electrostatic potential.

Red/Orange Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with electronegative atoms (like oxygen or nitrogen) and represent sites susceptible to electrophilic attack. nih.govresearchgate.net

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., around hydrogen atoms bonded to electronegative atoms). These are sites that are attractive to nucleophiles. nih.gov

Green Regions : Represent neutral or near-neutral potential.

For this compound, an MEP analysis would likely show strong negative potential around the oxygen atoms of the nitro and carboxamide groups, identifying them as primary sites for electrophilic interaction. nih.gov The hydrogen atom of the N-H bond in the pyrazole ring and the -NH₂ of the carboxamide group would likely be regions of positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which influence the crystal structure and physical properties of the compound. researchgate.net

Bond Order and Bond Length Analysis for Stability and Reactivity Correlations

A comprehensive analysis of this compound would involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine its equilibrium geometry. This would yield precise bond lengths for the pyrazole ring, the nitro groups, and the carboxamide substituent. Analysis of these bond lengths, in comparison to standard values, would offer insights into the molecule's stability. For instance, elongated C-NO2 bonds might suggest weaker bonds and potential initiation points for decomposition.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization and donor-acceptor interactions within a molecule. For this compound, NBO analysis would elucidate the extent of π-conjugation within the pyrazole ring and the electronic interactions between the ring and its electron-withdrawing nitro and carboxamide substituents.

This analysis would quantify the stabilization energies associated with hyperconjugative interactions, such as those between lone pair orbitals on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π* interactions). These interactions are crucial for understanding the molecule's electronic stability and reactivity. Furthermore, NBO can provide insights into the nature and strength of potential intermolecular interactions, such as hydrogen bonding, which are critical in the solid state. Specific NBO analysis data for this compound has not been found in published research.

Conformational Analysis and Molecular Dynamics Simulations

Torsional Potential Energy Surface Mapping and Identification of Stable Conformers

The conformational landscape of this compound is determined by the rotation around several key single bonds, particularly the C-C bond connecting the carboxamide group to the pyrazole ring and the C-N bonds of the nitro groups. A torsional potential energy surface map, generated by systematically rotating these bonds and calculating the corresponding energy, would identify the lowest energy (most stable) conformers and the energy barriers between them. This information is fundamental to understanding the molecule's flexibility and the populations of different conformers at various temperatures. Such a study has not been specifically reported for this compound.

Solvent Effects on Conformation via Implicit and Explicit Solvation Models

The conformation of a molecule can be significantly influenced by its environment. Computational studies employing both implicit (continuum) and explicit (atomistic) solvation models would be necessary to understand how different solvents affect the conformational preferences of this compound. Implicit models like the Polarizable Continuum Model (PCM) could provide a general overview of solvent polarity effects, while explicit simulations, where individual solvent molecules are included, would offer detailed insights into specific solvent-solute interactions, such as hydrogen bonding. Research on the solvent effects on the conformation of this specific molecule is not available.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For a molecule like this compound, potential reactions of interest could include its synthesis, thermal decomposition, or nucleophilic substitution reactions. Quantum mechanical calculations could map out the potential energy surfaces for these reactions, providing a detailed understanding of the reaction pathways and kinetics. This information is vital for applications in synthesis design and for assessing the stability of energetic materials. However, the literature lacks specific computational studies on the reaction mechanisms involving this compound.

Prediction of Regioselectivity in Chemical Transformations

Many chemical reactions can yield multiple isomers, and predicting which one will be the major product (regioselectivity) is a significant challenge in synthetic chemistry. Computational models can predict regioselectivity by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lower activation energy barrier is expected to be faster and thus yield the predominant isomer.

In the synthesis of substituted pyrazoles, regioselectivity is a common issue. For example, the cycloaddition reactions used to form the pyrazole ring can result in different placements of substituents depending on the orientation of the reacting molecules. nih.govmdpi.com DFT calculations are frequently employed to rationalize or predict the observed outcomes in such reactions. rsc.org By modeling the transition states for the formation of each possible regioisomer of a pyrazole derivative, researchers can determine which product is kinetically favored. researchgate.net This predictive capability is crucial for designing efficient and selective synthetic routes for complex molecules like this compound. For example, in nucleophilic substitution reactions on trinitropyrazoles, computational studies have been used to explain why different positions on the pyrazole ring are attacked depending on the specific starting material. researchgate.net

Calculation of Reaction Enthalpies and Free Energies

Theoretical chemistry provides a direct route to calculating the thermodynamic properties of molecules and reactions. The enthalpy of formation (ΔH°f), a critical parameter for energetic materials, can be calculated with high accuracy using computational methods. These calculations often involve using isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, which helps in canceling out systematic errors in the calculations.

For various dinitropyrazole isomers, computational methods have been used to estimate their enthalpies of formation. These theoretical values can be compared with experimental data where available, providing a measure of the accuracy of the computational level of theory. researchgate.net The calculation of reaction enthalpies (ΔH_rxn) and Gibbs free energies (ΔG_rxn) allows chemists to predict whether a reaction will be exothermic or endothermic and whether it will be spontaneous under given conditions. This is essential for assessing the synthetic feasibility and the energetic output of target molecules.

| Compound | Method | Calculated Enthalpy of Formation (kJ/mol) |

| 1,3-Dinitropyrazole | Estimation | 180 |

| 1,4-Dinitropyrazole | Experimental | 176.6 |

This table presents data for related dinitropyrazole isomers to illustrate the application of these calculations. researchgate.net

Theoretical Prediction of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and assigning spectral features to specific molecular motions or electronic transitions.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. Quantum chemical methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

For pyrazole carboxamide derivatives, computational NMR predictions help in assigning the signals in experimental spectra to specific nuclei within the molecule. researchgate.netnih.gov Calculations can resolve ambiguities in assignments, especially for complex structures with many similar chemical environments. researchgate.net By comparing the calculated spectrum with the experimental one, the proposed structure of a newly synthesized compound can be confidently confirmed. jst.go.jp

Theoretical Vibrational Analysis and Infrared Signature Prediction

Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These calculated frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By performing these calculations, a theoretical IR spectrum can be generated, which can be compared with experimental results to aid in spectral assignment and structural confirmation. rdd.edu.iq

For energetic materials like 4-Amino-3,5-dinitropyrazole (ADNP), a compound related to the subject molecule, DFT calculations have been used to analyze its structural and vibrational properties. bohrium.com The predicted vibrational modes are assigned to specific molecular motions, such as N-O stretching, C-N stretching, or ring deformation modes. bohrium.comresearchgate.net This detailed assignment provides a fundamental understanding of the molecule's vibrational characteristics. Discrepancies between experimental and theoretical spectra, such as shifts in peak positions, can sometimes be attributed to factors not included in the calculation, like intermolecular interactions (e.g., hydrogen bonding) in the solid state. bohrium.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| CH3 Symmetric Stretch | 2901 | 2848 |

| CH3 Asymmetric Stretch | 2998 | 2993 |

| C-N Stretch | 1169 | 1172 |

| CH3 Rocking | 1019 | 1018 |

This table shows a comparison of calculated and experimental vibrational frequencies for a substituted pyrazole derivative, demonstrating the accuracy of theoretical predictions. derpharmachemica.com

UV-Vis Spectral Prediction and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For pyrazole derivatives, TD-DFT calculations can predict the λ_max values and help identify the nature of the electronic transitions involved, such as π → π* or n → π* transitions. iaea.orgrsc.org This information is useful for understanding the photophysical properties of the compound and for interpreting experimental UV-Vis spectra. researchgate.net Machine learning models are also emerging as powerful tools for predicting UV-Vis spectra based on molecular structure, offering a faster alternative to quantum chemical calculations for large datasets. nih.govnih.gov

Advanced Analytical and Spectroscopic Methodologies for Research on 3,4 Dinitro 1h Pyrazole 5 Carboxamide

High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Specific high-resolution mass spectrometry data for 3,4-dinitro-1H-pyrazole-5-carboxamide, which would be crucial for confirming its molecular formula and studying its fragmentation behavior, is not available in the reviewed literature.

No published studies detailing the use of Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry for the analysis of this compound were found.

Without experimental mass spectrometry data, a detailed analysis of the fragmentation pathways of this compound cannot be constructed.

The elemental composition of this compound has not been experimentally verified and reported through isotopic pattern matching in high-resolution mass spectrometry studies.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR) in Complex Structure and Conformational Research

A thorough search of scientific databases did not yield any specific 1D or 2D NMR spectroscopic data for this compound.

There are no publicly available ¹H, ¹³C, ¹⁴N, or ¹⁵N NMR spectra for this compound, nor are there any 2D NMR studies (COSY, HSQC, HMBC, NOESY) to report on its detailed molecular structure and connectivity.

Information regarding the application of solid-state NMR for the study of potential polymorphic forms or solid-state interactions of this compound is not present in the current body of scientific literature.

Advanced NMR Pulse Sequences for Specific Research Questions

In the structural elucidation and detailed characterization of this compound and its derivatives, advanced Nuclear Magnetic Resonance (NMR) pulse sequences are indispensable. Beyond standard one-dimensional ¹H and ¹³C NMR, two-dimensional (2D) techniques are employed to resolve complex structural questions. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be utilized to establish direct one-bond correlations between protons and their attached carbon atoms, confirming the assignment of the pyrazole (B372694) ring's C-H bond.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray diffraction crystallography is a powerful analytical technique that provides precise details regarding the three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.com This methodology is essential for determining the definitive molecular structure, conformation, and the intricate network of intermolecular interactions that govern the crystal packing of energetic materials like this compound.

Single-Crystal X-ray Diffraction Protocols and Data Collection Methodologies

The initial and most critical step in single-crystal X-ray diffraction is the cultivation of high-quality single crystals, which should be well-formed and free of significant defects. creative-biostructure.com For a compound like this compound, this is typically achieved by slow evaporation of a suitable solvent.

Once a suitable crystal (ideally 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head, often using a cryoprotectant oil, and placed within the X-ray beam of a diffractometer. ncl.ac.uk Data collection is commonly performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. ncl.ac.uk

A typical data collection protocol involves a modern diffractometer equipped with a sensitive detector (like a CCD or CMOS sensor) and a high-intensity X-ray source, such as a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) microfocus tube. carleton.edu The instrument collects a series of diffraction images as the crystal is rotated. Software integrated with the diffractometer controls the data collection process, indexing the diffraction spots to determine the unit cell parameters and collecting data over a complete sphere of reciprocal space to ensure data completeness. For a closely related compound, 3,4-dinitro-1H-pyrazole benzene (B151609) solvate, data was collected using a Rigaku R-AXIS RAPID IP diffractometer with Mo Kα radiation. nih.gov

Table 1: Representative Crystal Data and Data Collection Parameters (Based on data for the related compound 3,4-dinitro-1H-pyrazole benzene solvate nih.gov)

| Parameter | Value |

|---|---|

| Empirical Formula | C₃H₂N₄O₄ |

| Formula Weight | 158.07 g/mol |

| Temperature | 123 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.4579(15) Å, b = 9.787(2) Å, c = 19.534(4) Å, β = 94.87(3)° |

| Volume | 1420.7(5) ų |

| Z (Molecules per unit cell) | 4 |

Data Refinement and Structural Validation Techniques

Following data collection, the raw diffraction intensities are processed and corrected for various experimental factors. The resulting data file is then used to solve and refine the crystal structure. Structure solution is typically achieved using direct methods or Patterson synthesis, often with software like SHELXS. nih.gov This initial step provides a preliminary model of the atomic positions.

This model is then refined against the experimental data using a least-squares minimization process, commonly performed with programs like SHELXL. nih.govoup.com The refinement process adjusts atomic coordinates, displacement parameters (which model thermal vibration), and occupancy factors to achieve the best possible agreement between the observed structure factors (|Fo|) and those calculated from the model (|Fc|). rupress.org This agreement is monitored by the R-factor (R1) and the weighted R-factor (wR2). cam.ac.uk

Structural validation is a crucial final step to ensure the refined model is chemically reasonable and free from systematic errors. oup.comnih.gov This involves checking for:

Geometric Plausibility : Bond lengths, bond angles, and torsion angles are compared to established chemical values.

Displacement Parameters : The size and shape of atomic displacement ellipsoids are analyzed for unusual behavior. oup.com

Missed Symmetry : Programs like PLATON can be used to check if the crystal was solved in a lower symmetry space group than it actually possesses. oup.com

Residual Electron Density : The final difference Fourier map should be largely featureless, with no significant peaks or troughs that would indicate missing atoms or incorrect atomic assignments.

Table 2: Representative Structure Refinement Parameters (Based on data for the related compound 3,4-dinitro-1H-pyrazole benzene solvate nih.gov)

| Parameter | Value |

|---|---|

| Refinement Method | Full-matrix least-squares on F² |

| Reflections Collected / Unique | 3454 / 3256 |

| R_int | 0.084 |

| Final R indices [I > 2σ(I)] | R1 = 0.060, wR2 = 0.105 |

| Goodness-of-fit (S) on F² | 0.92 |

| Largest diff. peak and hole | 0.27 and -0.33 e·Å⁻³ |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The refined crystal structure provides a wealth of information about the non-covalent interactions that dictate the supramolecular architecture. For a molecule like this compound, with its hydrogen bond donors (N-H from the pyrazole and -NH₂ from the carboxamide) and acceptors (O atoms from the nitro and carboxamide groups), hydrogen bonding is expected to be a dominant packing force. Analysis of the crystal structure of related dinitropyrazoles reveals that strong intermolecular interactions have a major impact on physical properties. rsc.orgbohrium.com

The analysis involves identifying and quantifying these interactions:

Hydrogen Bonds : The N-H···O and N-H···N interactions are primary motifs. Their geometries (donor-acceptor distance and angle) are measured to assess their strength.

π-π Stacking : The planar pyrazole rings can stack on top of one another, contributing to crystal stability through π-π interactions. The centroid-to-centroid distance and slip angle are key parameters.

Advanced Chromatographic Techniques for Separation Science and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of this compound. researchgate.net A reversed-phase HPLC method is typically optimal for separating the target compound from potential starting materials, intermediates (such as 3-nitropyrazole), and side-products. researchgate.net

The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. A study on the related compound 3,4-dinitropyrazole established optimal conditions using a Hypersil ODS2 (C18) column with a mobile phase of acetonitrile (B52724) and 0.1% aqueous acetic acid. researchgate.net The acidic modifier helps to suppress the ionization of the pyrazole N-H group, leading to better peak symmetry.

A key aspect of advanced HPLC is the use of diverse detection methods. A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is particularly powerful. torontech.combiocompare.com Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a DAD collects an entire UV-Vis spectrum at each point across the eluting peak. nih.gov This capability offers several advantages:

Peak Purity Analysis : The spectra across a single peak can be compared. If the peak is pure, the normalized spectra will be identical.

Compound Identification : The acquired spectrum can be compared against a library of known spectra for tentative identification of impurities. torontech.com

Method Development : The optimal detection wavelength, offering the best signal-to-noise ratio, can be selected post-run. biocompare.com

For quantitative analysis, an external standard method is typically employed, where the peak area of the analyte is compared to a calibration curve constructed from standards of known concentration. researchgate.net The method must be validated for linearity, accuracy, precision, and robustness to ensure reliable results. researchgate.net

Table 3: Representative HPLC Method for Purity Analysis of Dinitropyrazoles (Based on a published method for 3,4-dinitropyrazole researchgate.net)

| Parameter | Condition |

|---|---|

| Chromatographic Column | Hypersil ODS2 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / 0.1% Acetic Acid (35:65, v/v) |

| Flow Rate | 1.0 mL·min⁻¹ |

| Column Temperature | 25 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Retention Time of 3,4-dinitropyrazole | ~6.7 min (retention factor k = 1.20) |

| Linear Range | 5 - 500 mg·L⁻¹ |

| Detection Limit | 1.19 mg·L⁻¹ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for the identification and quantification of volatile and semi-volatile byproducts that may arise during the synthesis of this compound. The synthesis of highly functionalized heterocyclic compounds, such as nitropyrazoles, often involves multi-step reactions where incomplete reactions or side reactions can generate a variety of low molecular weight impurities. These byproducts can include residual solvents, unreacted starting materials, or molecules formed through degradation or rearrangement pathways.